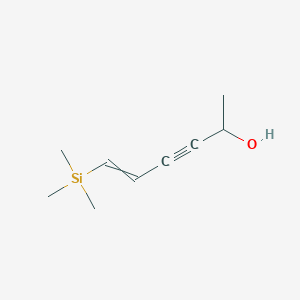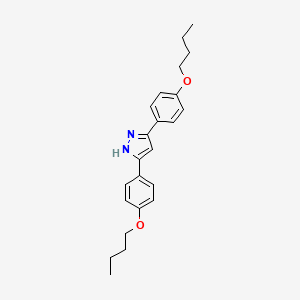
1H-Pyrazole, 3,5-bis(4-butoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole, 3,5-bis(4-butoxyphenyl)-: is a compound belonging to the pyrazole family, which is characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . The specific structure of 1H-Pyrazole, 3,5-bis(4-butoxyphenyl)- includes two butoxyphenyl groups attached to the 3 and 5 positions of the pyrazole ring, making it a unique and interesting compound for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrazole, 3,5-bis(4-butoxyphenyl)- can be synthesized through a multi-step process involving the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization and subsequent functionalization . One common method involves the reaction of 4-butoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of 1H-Pyrazole, 3,5-bis(4-butoxyphenyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrazole, 3,5-bis(4-butoxyphenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole, 3,5-bis(4-butoxyphenyl)- has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1H-Pyrazole, 3,5-bis(4-butoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups . For example, it may inhibit enzymes involved in inflammatory processes, leading to its potential use as an anti-inflammatory agent .
Vergleich Mit ähnlichen Verbindungen
3,5-Diphenyl-1H-pyrazole: Similar structure but with phenyl groups instead of butoxyphenyl groups.
3,5-Dimethyl-1H-pyrazole: Contains methyl groups instead of butoxyphenyl groups.
3,5-Di-tert-butyl-1H-pyrazole: Contains tert-butyl groups instead of butoxyphenyl groups.
Uniqueness: The butoxyphenyl groups provide additional sites for functionalization and can enhance the compound’s solubility and stability .
Eigenschaften
CAS-Nummer |
152462-10-7 |
|---|---|
Molekularformel |
C23H28N2O2 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
3,5-bis(4-butoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C23H28N2O2/c1-3-5-15-26-20-11-7-18(8-12-20)22-17-23(25-24-22)19-9-13-21(14-10-19)27-16-6-4-2/h7-14,17H,3-6,15-16H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
PUVOTNDWTFHNIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C2=CC(=NN2)C3=CC=C(C=C3)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


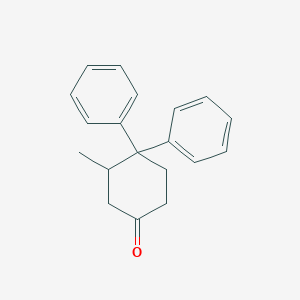
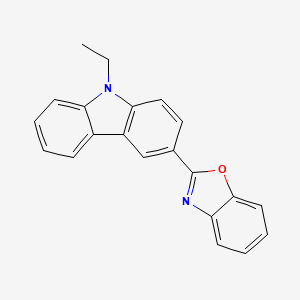
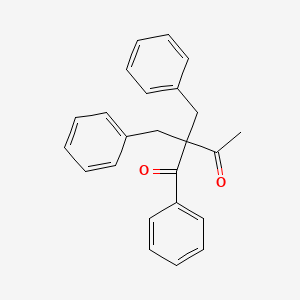
![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)
![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)
![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)


![2-{4-[(2-Ethoxyethyl)(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14270059.png)
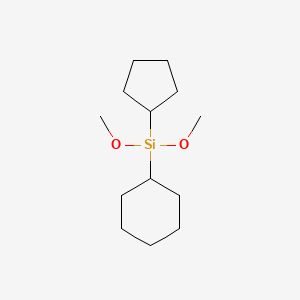
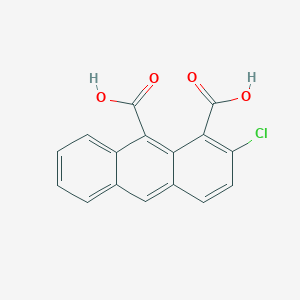
![2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol](/img/structure/B14270067.png)
![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)
